molecular formula C13H11F3N2O2 B1380268 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1466051-04-6

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1380268
CAS RN: 1466051-04-6
M. Wt: 284.23 g/mol
InChI Key: AGOQKKMVVKLCNW-UHFFFAOYSA-N
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Description

“5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 5-Trifluoromethyl-3-hydroxypyrazoles were obtained in good yield (46–95%) by heating phenylhydrazine and 4-trifluoroacetyl-1,3-oxazolium-5-olates under reflux of benzene .


Molecular Structure Analysis

The molecular structure of pyrazole is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are key scaffolds in heterocyclic compounds due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of these derivatives is crucial for developing biologically active compounds in organic chemistry. A review highlights the synthetic methodologies of pyrazole carboxylic acid derivatives and their diverse biological applications, emphasizing their significance in medicinal chemistry (Cetin, 2020).

Trifluoromethylpyrazoles in Medicinal Chemistry

Trifluoromethylpyrazoles have received considerable attention, especially as anti-inflammatory and antibacterial agents, in medicinal chemistry. The presence of the trifluoromethyl group, particularly in the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. A review focuses on the importance of trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents, covering literature from 2000 to 2015 and indicating a promising direction for the development of novel therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental Impact and Biocatalyst Inhibition

Carboxylic acids, including derivatives like 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, play a critical role in the environment and biotechnology. Their inhibition effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, due to their antimicrobial properties, are significant. This inhibition is crucial for understanding the balance between beneficial and detrimental impacts of carboxylic acids in biotechnological applications and environmental sustainability (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

The biological activities of pyrazole derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

Future Directions

Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications. It is expected that many novel applications of pyrazole will be discovered in the future .

properties

IUPAC Name

5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-11-10(12(19)20)7-17-18(11)9-5-3-8(4-6-9)13(14,15)16/h3-7H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOQKKMVVKLCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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